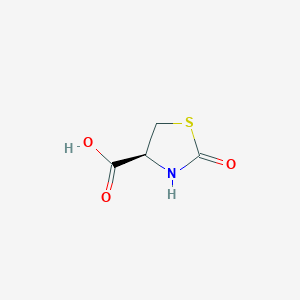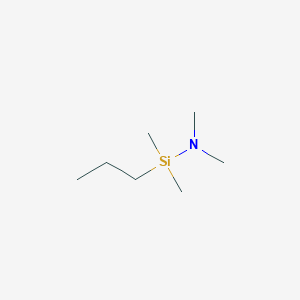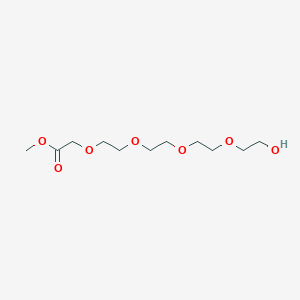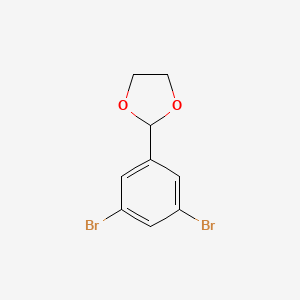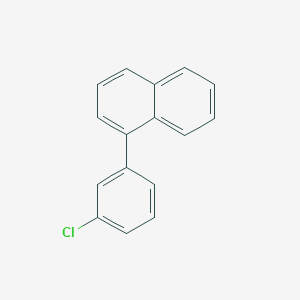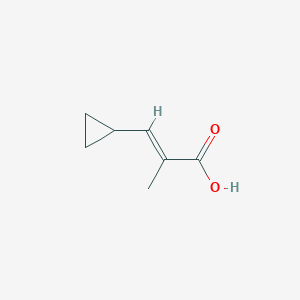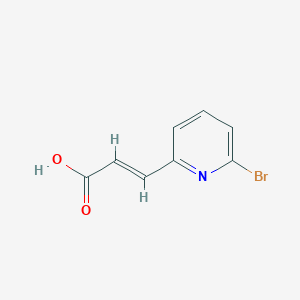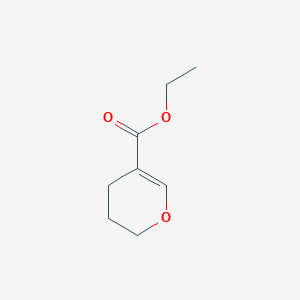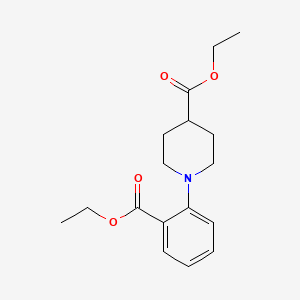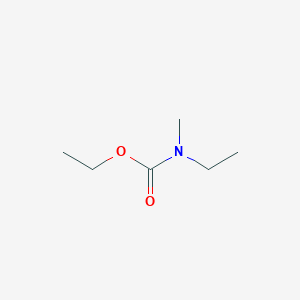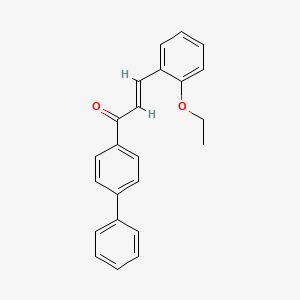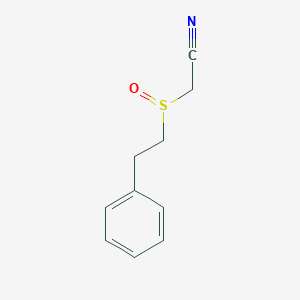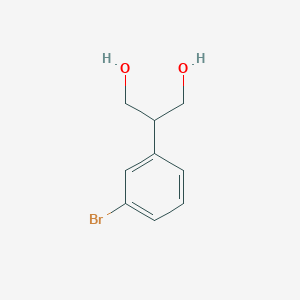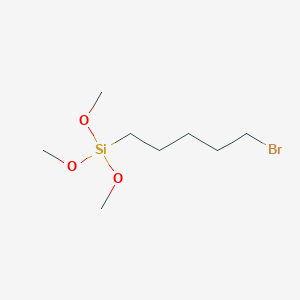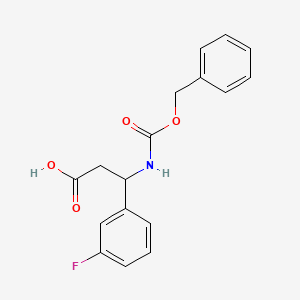
3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
概要
説明
3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is an organic compound characterized by a benzyloxycarbonyl (carbamate) group, an amino group, and a 3-fluorophenyl group attached to a propanoic acid moiety. This compound is noteworthy in synthetic chemistry due to its multi-functional groups, making it a versatile intermediate in the preparation of various derivatives and pharmaceutical candidates.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials
Benzyl chloroformate
3-fluoroaniline
3-aminopropanoic acid
Step-by-Step Synthesis
Formation of Benzyloxycarbonyl Group
React 3-fluoroaniline with benzyl chloroformate in the presence of a base like sodium hydroxide to form 3-fluoro-N-(benzyloxycarbonyl)aniline.
Aminopropanoic Acid Coupling
Combine 3-fluoro-N-(benzyloxycarbonyl)aniline with 3-aminopropanoic acid using coupling agents such as carbodiimides (e.g., EDC) in a solvent like dichloromethane to yield the target compound.
Industrial Production Methods
In an industrial setting, the production might involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated synthesizers ensures consistent quality and high throughput. Purification of the product is typically achieved through methods like recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Oxidation
The amino group can be oxidized to form a nitro derivative using strong oxidizing agents like peracids.
Reduction
The compound can undergo hydrogenation, especially reducing the benzyloxycarbonyl group to yield the free amine.
Substitution
Halogenation or nitration can occur at the phenyl ring, especially at positions ortho or para to the fluoro group.
Common Reagents and Conditions
Oxidation: : Peracids, potassium permanganate
Reduction: : Hydrogen gas with a palladium/carbon catalyst
Substitution: : Halogens (Cl₂, Br₂), HNO₃ for nitration
Major Products Formed
Oxidation forms nitro derivatives
Reduction results in the free amine compound
Substitution leads to various halogenated or nitrated phenyl derivatives
科学的研究の応用
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules and pharmaceutical agents.
Biology
Biochemical Probes: : Acts as a biochemical probe due to its ability to bind to specific proteins or enzymes.
Medicine
Drug Development: : Potential use as a starting material for the development of drugs targeting specific proteins in diseases.
Industry
Material Science: : Can be incorporated into polymers to modify properties such as rigidity or thermal stability.
作用機序
The compound's effects are mediated primarily through its interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, exposing the amine group which then interacts with the target protein. The fluorophenyl moiety enhances the compound's binding affinity due to its electron-withdrawing properties, making interactions more specific and potent.
類似化合物との比較
Similar Compounds
N-Benzylglycine
3-Fluorophenylalanine
Uniqueness
Compared to compounds like N-Benzylglycine and 3-Fluorophenylalanine, 3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid offers a unique combination of a carbamate group and a fluorophenyl group, making it highly versatile in synthetic routes and capable of unique interactions in biological systems.
特性
IUPAC Name |
3-(3-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYJYQYGUIKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


